
2-Methylthio-6-chloropyrimidine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthio-6-chloropyrimidine-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methylthio and a chloro group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-6-chloropyrimidine-4-boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyrimidine ring. One common method is the borylation of 2-Methylthio-6-chloropyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
2-Methylthio-6-chloropyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyrimidines: Formed from substitution reactions.
科学研究应用
2-Methylthio-6-chloropyrimidine-4-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its use in the development of pharmaceutical compounds.
Industry: Used in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of 2-Methylthio-6-chloropyrimidine-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
相似化合物的比较
Similar Compounds
- 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester
- This compound neopentyl glycol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly useful in Suzuki–Miyaura coupling reactions, distinguishing it from other pyrimidine derivatives.
属性
分子式 |
C5H6BClN2O2S |
|---|---|
分子量 |
204.45 g/mol |
IUPAC 名称 |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2S/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3 |
InChI 键 |
AERGFNKONBUIHG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=N1)SC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


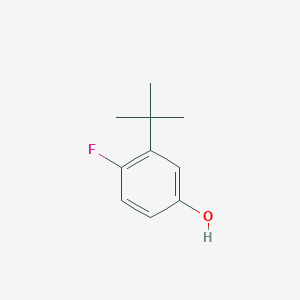


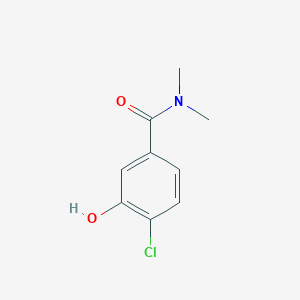

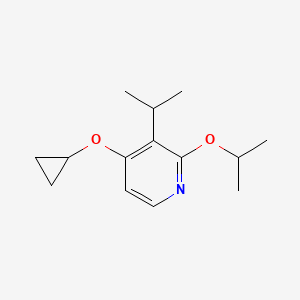
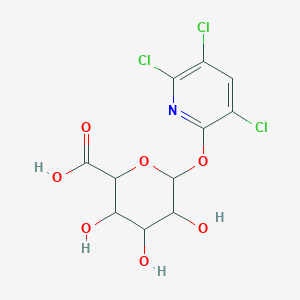
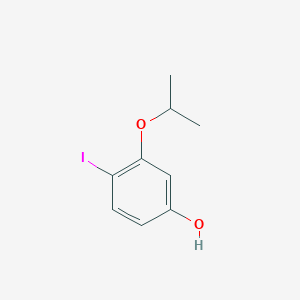
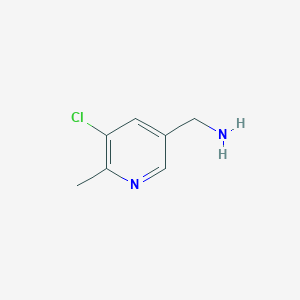
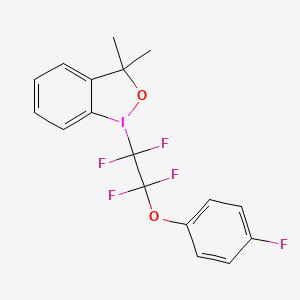
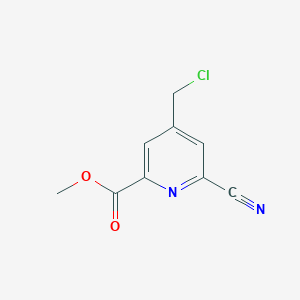
![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)


